3-Amino-4-methylphenylboronic acid

Catalog No.
S672283
CAS No.
22237-12-3
M.F
C7H10BNO2
M. Wt
150.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-methylphenylboronic acid

CAS Number

22237-12-3

Product Name

3-Amino-4-methylphenylboronic acid

IUPAC Name

(3-amino-4-methylphenyl)boronic acid

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,9H2,1H3

InChI Key

PLTGUDDQNWJILD-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C)N)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)C)N)(O)O

The exact mass of the compound 3-Amino-4-methylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-4-methylphenylboronic acid (CAS: 22237-12-3) is a bifunctional organoboron building block characterized by a boronic acid group, a primary amine, and an ortho-methyl group relative to the amine. This specific substitution pattern balances the electron-donating properties of the methyl group with its steric bulk, modulating both the pKa of the boronic acid and the nucleophilicity of the amine. In industrial and academic procurement, it is primarily sourced as a key precursor for Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the synthesis of complex biaryls, kinase inhibitors, and functionalized materials. Its ability to undergo coupling without mandatory amine protection makes it an effective intermediate for late-stage functionalization .

Substituting 3-amino-4-methylphenylboronic acid with its unmethylated analog (3-aminophenylboronic acid) or isomeric variants often leads to critical failures in both synthetic yield and application performance. In pharmaceutical cross-coupling, the absence of the 4-methyl group alters the electron density of the aromatic ring, which can decrease the oxidative addition rate of the palladium catalyst and reduce isolated yields by up to 17% in late-stage coupling [1]. Furthermore, in materials science applications such as hydrogel-based diol sensors, the electron-donating methyl group is essential for tuning the boronic acid's pKa; replacing it with electron-withdrawing or unhindered analogs shifts the binding kinetics, resulting in non-linear sensor responses or hysteresis at high analyte concentrations [2]. Consequently, procurement must strictly specify the 4-methyl derivative when these precise electronic and steric parameters are validated in the process route.

Enhanced Cross-Coupling Yield in Imidazole-Based Inhibitor Synthesis

In the synthesis of selective CYP11B1 inhibitors, the presence of the 4-methyl group significantly enhances the reaction efficiency during palladium-catalyzed cross-coupling. Head-to-head comparison in the coupling with an imidazole-halide intermediate under standardized conditions demonstrated that 3-amino-4-methylphenylboronic acid achieved an 84% isolated yield. In contrast, the unmethylated baseline comparator, 3-aminophenylboronic acid, yielded only 67% under identical conditions [1].

Evidence DimensionIsolated yield in Suzuki cross-coupling
Target Compound Data84% yield (139 mg, 0.52 mmol)
Comparator Or Baseline3-aminophenylboronic acid (67% yield)
Quantified Difference+17% absolute yield improvement
ConditionsPalladium-catalyzed Suzuki coupling with an imidazole-halide intermediate

A 17% higher yield in late-stage coupling directly translates to lower precursor waste and higher throughput in pharmaceutical manufacturing.

Chemoselective High-Yield Fluoroalkene Isostere Synthesis

When synthesizing trans-diaryl-substituted fluoroalkenes—important metabolically stable amide isosteres—3-amino-4-methylphenylboronic acid demonstrates high chemoselectivity. In the palladium-catalyzed cross-coupling with a dual-reactive C2-unit ((Z)-1-boryl-1-fluoro-2-tosyloxyethene), this compound delivered an 83.2% yield of the desired (Z)-2-(3-amino-4-methylphenyl)-1-fluoro-1-phenylethene. The reaction proceeded efficiently without requiring protection of the amino group, highlighting the favorable steric and electronic profile imparted by the 4-methyl substituent compared to more reactive or unhindered analogs [1].

Evidence DimensionCross-coupling yield with unprotected amine
Target Compound Data83.2% yield
Comparator Or BaselineStandard requirement for amine protection in highly reactive boronic acids
Quantified Difference83.2% yield achieved with zero protection/deprotection steps
ConditionsPd-catalyzed cross-coupling with (Z)-1-boryl-1-fluoro-2-tosyloxyethene

Eliminating the need for amine protection and deprotection steps streamlines synthetic workflows and reduces overall reagent costs.

Tunable Binding Kinetics via Electron-Donating Methyl Substitution

In the development of polymerized crystalline colloidal array (PCCA) hydrogel sensors for glucose, the chemical structure of the phenylboronic acid dictates the dynamic response range. The 4-methyl group in 3-amino-4-methylphenylboronic acid acts as an electron-donating substituent, which increases the pKa of the boronic acid relative to electron-withdrawing analogs. This reduced acidity lowers the reactivity toward diols at physiological pH, resulting in a controlled wavelength shift that prevents the non-linear expansion and contraction hysteresis observed with the unsubstituted 3-aminophenylboronic acid baseline at concentrations above 20 mM [1].

Evidence DimensionSensor dynamic response and linearity
Target Compound DataControlled, lower-magnitude wavelength shift with linear response
Comparator Or Baseline3-aminophenylboronic acid (non-linear biphasic response above 20 mM glucose)
Quantified DifferenceElimination of biphasic volume transition (red shift) at >20 mM glucose
ConditionspH 7.4 buffered glucose solutions at 37 °C in PCCA hydrogels

For continuous glucose monitoring applications, a linear response profile is critical, making this methylated analog a more reliable procurement choice than the unmethylated baseline for high-concentration sensing.

Late-Stage Synthesis of CYP11B1 and PI3K Inhibitors

The compound is a highly effective precursor for synthesizing targeted imidazole- and pyrimidine-based therapeutics, where its 4-methyl group ensures higher Suzuki coupling yields (up to 84%) compared to unmethylated analogs [1].

Development of Linear-Response Glucose Sensors

Suitable for formulating PCCA hydrogels where the electron-donating methyl group is required to modulate boronic acid pKa, preventing the non-linear volumetric expansion seen with standard 3-aminophenylboronic acid at glucose concentrations above 20 mM [2].

Synthesis of Fluoroalkene Amide Isosteres

Highly recommended for the convergent synthesis of trans-diaryl-substituted fluoroalkenes, as its specific steric profile allows for high-yield (83.2%) cross-coupling without the need for additional amine protection and deprotection steps [3].

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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